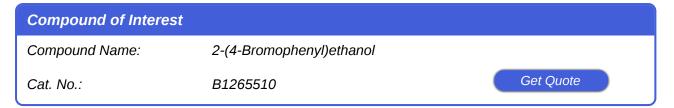


A Comparative Spectroscopic Analysis of 2-(4-Bromophenyl)ethanol and Its Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-(4-Bromophenyl)ethanol** and its constitutional isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the unambiguous identification and characterization of these closely related aromatic alcohols. Such differentiation is critical in the fields of synthetic chemistry, materials science, and drug development where precise structural confirmation is paramount.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(4-Bromophenyl)ethanol** and its isomers. These compounds all share the same molecular formula (C_8H_9BrO) and molecular weight (approximately 201.06 g/mol), making their differentiation reliant on nuanced spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Aromatic Protons (ppm)	-CH₂- or -CH- (ppm)	-CH₃ or -OH (ppm)
2-(2- Bromophenyl)ethanol	7.55 (d), 7.30 (t), 7.15 (t), 7.09 (d)	3.89 (t), 3.09 (t)	~1.8 (br s, OH)
2-(3- Bromophenyl)ethanol	7.38 (s), 7.33 (d), 7.18 (t), 7.13 (d)	3.84 (t), 2.86 (t)	~1.7 (br s, OH)
2-(4- Bromophenyl)ethanol[1]	7.42 (d), 7.10 (d)	3.82 (t), 2.83 (t)	~1.7 (br s, OH)
1-(2- Bromophenyl)ethanol[2]	7.53 (d), 7.48 (d), 7.33 (t), 7.10 (t)	5.15 (q)	2.15 (br s, OH), 1.45 (d)
1-(3- Bromophenyl)ethanol[3]	7.55 (s), 7.35 (d), 7.20 (t), 7.15 (d)	4.85 (q)	2.05 (br s, OH), 1.42 (d)
1-(4- Bromophenyl)ethanol[4][5]	7.45 (d), 7.23 (d)	4.85 (q)	2.05 (br s, OH), 1.43 (d)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Aromatic Carbons (ppm)	-CH₂- or -CH- (ppm)	-CH₃ (ppm)
2-(2- Bromophenyl)ethanol[6]	139.1, 132.9, 131.0, 128.1, 127.8, 124.8	62.5, 40.8	-
2-(3- Bromophenyl)ethanol	141.2, 131.1, 130.2, 129.8, 127.0, 122.7	62.9, 38.6	-
2-(4- Bromophenyl)ethanol[1]	138.1, 131.6, 130.8, 120.2	63.1, 38.5	-
1-(2- Bromophenyl)ethanol[2]	144.9, 132.8, 128.7, 127.8, 127.2, 122.5	69.5	24.1
1-(3- Bromophenyl)ethanol[3]	148.8, 130.8, 130.0, 128.8, 124.3, 122.6	69.4	25.1
1-(4- Bromophenyl)ethanol[4]	144.9, 131.4, 127.2, 121.1	69.8	25.2

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)



Compoun	O-H Stretch (cm ⁻¹)	C-H (sp²) Stretch (cm ⁻¹)	C-H (sp³) Stretch (cm⁻¹)	C=C Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
2-(2- Bromophe nyl)ethanol [6]	~3350	~3060	~2940, 2870	~1590, 1470	~1040	~750
2-(3- Bromophe nyl)ethanol	~3340	~3060	~2930, 2870	~1590, 1470	~1050	~780
2-(4- Bromophe nyl)ethanol	~3330	~3020	~2940, 2870	~1490	~1050	~820
1-(2- Bromophe nyl)ethanol [2]	~3360	~3060	~2970, 2930	~1590, 1470	~1070	~750
1-(3- Bromophe nyl)ethanol	~3360	~3060	~2970, 2930	~1590, 1470	~1070	~780
1-(4- Bromophe nyl)ethanol [4]	~3350	~3020	~2970, 2920	~1480	~1070	~820

Table 4: Mass Spectrometry Data (Key m/z values)



Compound	Molecular Ion [M]+ (m/z)	[M-H ₂ O] ⁺ (m/z)	[M-CH₂OH]+ or [M-CH₃CHO]+ (m/z)	Base Peak (m/z)
2-(2- Bromophenyl)eth anol[6]	200/202	182/184	169/171	91
2-(3- Bromophenyl)eth anol	200/202	182/184	169/171	91
2-(4- Bromophenyl)eth anol	200/202	182/184	169/171	91
1-(2- Bromophenyl)eth anol[2]	200/202	182/184	156/158	185/187
1-(3- Bromophenyl)eth anol[3]	200/202	182/184	156/158	185/187
1-(4- Bromophenyl)eth anol[4][7]	200/202	182/184	156/158	185/187

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the analysis of bromophenylethanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 5-20 mg of the neat liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[8][9][10]



- ¹H NMR Spectroscopy:
 - Instrument: A 400 or 500 MHz NMR spectrometer.
 - Parameters: A standard pulse program was used to acquire ¹H NMR spectra. Typically, 16-32 scans were accumulated with a relaxation delay of 1-2 seconds. The spectral width was set to encompass the expected chemical shift range (e.g., -2 to 12 ppm).
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 or 125 MHz NMR spectrometer.
 - Parameters: Proton-decoupled ¹³C NMR spectra were acquired. A larger number of scans (e.g., 1024-4096) was necessary due to the lower natural abundance of the ¹³C isotope.
 The spectral width was set to approximately 0-220 ppm.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) was the primary method used for acquiring
 IR spectra of the liquid samples.[11]
- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.[11][12]
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then acquired over the range of 4000-600 cm⁻¹. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) was used.

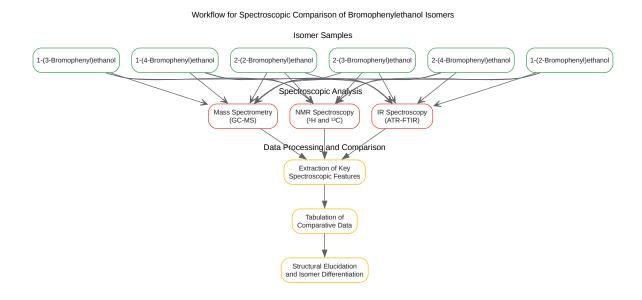


- Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or methanol.
- · GC-MS Parameters:
 - Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Injection: A small volume (e.g., 1 μL) of the sample solution was injected in splitless mode.
 - Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.
 - Mass Spectrometer: An EI source operating at 70 eV was used. The mass analyzer was set to scan a mass range of approximately m/z 40-400.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the bromophenylethanol isomers.





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Caption: A flowchart illustrating the process of spectroscopic analysis and data comparison for the isomers of bromophenylethanol.

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